Bis(2-ethylhexyl) succinate

Catalog No.
S1893404
CAS No.
2915-57-3
M.F
C20H38O4
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) succinate

CAS Number

2915-57-3

Product Name

Bis(2-ethylhexyl) succinate

IUPAC Name

bis(2-ethylhexyl) butanedioate

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

WMNULTDOANGXRT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC

Drug Delivery

BEHS serves as a penetration enhancer in topical and transdermal drug delivery systems. Its ability to improve the permeability of the skin allows for better absorption of drugs formulated with BEHS. Studies have explored its use in enhancing the delivery of various drugs, including corticosteroids, anti-inflammatory agents, and anti-infective medications [Pubmed source: ].

Formulation Science

BEHS acts as a solubilizing agent, aiding in dissolving poorly water-soluble drugs. This property proves valuable in formulating drug delivery systems like emulsions and suspensions. Research investigates BEHS for its role in improving the solubility and bioavailability of various drugs [Pubmed source: ].

Bis(2-ethylhexyl) succinate is an organic compound with the molecular formula C20_{20}H38_{38}O4_{4}. This diester is synthesized from succinic acid and 2-ethylhexanol, and it is characterized by its clear, colorless liquid form with a mild odor. It is primarily used as a plasticizer in various applications, providing flexibility and durability to materials such as polyvinyl chloride (PVC) and other polymers .

The primary reaction involved in the synthesis of bis(2-ethylhexyl) succinate is the esterification of succinic acid with 2-ethylhexanol. This reaction can be represented as follows:

Succinic Acid+2×2 EthylhexanolBis 2 ethylhexyl succinate+2×Water\text{Succinic Acid}+2\times \text{2 Ethylhexanol}\rightarrow \text{Bis 2 ethylhexyl succinate}+2\times \text{Water}

This reaction typically requires an acid catalyst to proceed efficiently. The product can undergo hydrolysis under certain conditions, reverting back to succinic acid and 2-ethylhexanol.

Research indicates that bis(2-ethylhexyl) succinate exhibits low toxicity levels, making it a preferable alternative to phthalate plasticizers, which are known for their endocrine-disrupting properties. Its biological activity is primarily related to its role as a plasticizer rather than any pharmacological effects. Studies have shown that it does not significantly affect reproductive health or developmental processes in animal models, further supporting its safety profile .

The synthesis of bis(2-ethylhexyl) succinate can be achieved through several methods:

  • Direct Esterification: The most common method involves the direct reaction of succinic acid with 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid. This method allows for high yields under controlled temperature and reaction time.
  • Transesterification: This method involves reacting a different ester with 2-ethylhexanol in the presence of a catalyst. This approach can be advantageous when starting materials are more readily available.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that can reduce reaction times and improve yields by providing uniform heating throughout the reaction mixture .

Unique FeaturesDi(2-ethylhexyl) phthalateC24_{24}H38_{38}O4_4PlasticizersKnown endocrine disruptor; widely used but controversial due to toxicity concerns.Diisononyl phthalateC27_{27}H42_{42}O4_4PlasticizersSimilar applications but higher toxicity; phthalate-based.Bis(2-ethylhexyl) adipateC22_{22}H42_{42}O4_4PlasticizersUsed similarly but has different thermal properties; less common than bis(2-ethylhexyl) succinate.

Bis(2-ethylhexyl) succinate stands out due to its favorable safety profile and lower toxicity compared to traditional phthalate plasticizers, making it a more sustainable choice for various applications .

Studies on bis(2-ethylhexyl) succinate often focus on its interactions with other compounds in formulations. For instance, research has shown that when combined with epoxidized soybean oil, it can enhance the thermal stability and mechanical properties of bio-based plastics. Such interactions are crucial for developing sustainable materials that meet industry standards without compromising performance .

XLogP3

6.1

UNII

69W9UMG3P8

Other CAS

2915-57-3

Wikipedia

Diethylhexyl succinate

Use Classification

Cosmetics -> Emollient; Film forming; Plasticiser

General Manufacturing Information

Butanedioic acid, 1,4-bis(2-ethylhexyl) ester: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types